3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide
Overview
Description
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound characterized by its bromo-substituted pyrazole ring and thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropanoic acid chloride, followed by the introduction of the thiadiazole group through a subsequent reaction with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a base like triethylamine to neutralize the by-products.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-substituted pyrazole ring can be oxidized to form a corresponding hydroxyl group.
Reduction: The thiadiazole moiety can be reduced to form a thioamide derivative.
Substitution: The bromo group can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles, such as Grignard reagents, can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-bromo-3,5-dimethyl-1H-pyrazol-1-ol.
Reduction: Formation of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide thioamide.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: Its biological activity has been explored in various assays, including antimicrobial and antiparasitic studies.
Medicine: Potential therapeutic applications are being investigated, particularly in the treatment of infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bromo-substituted pyrazole ring and the thiadiazole moiety. Similar compounds include:
Pyrazole derivatives: These compounds share the pyrazole ring but may have different substituents.
Thiadiazole derivatives: These compounds contain the thiadiazole ring but lack the pyrazole moiety.
Bromo-substituted compounds: These compounds have bromo groups but may differ in their core structures.
Properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN5OS/c1-6(5-18-8(3)10(13)7(2)17-18)11(19)14-12-16-15-9(4)20-12/h6H,5H2,1-4H3,(H,14,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIZYXOKSZLZCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2=NN=C(S2)C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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